Beryllium carbonate tetrahydrate

Thermal Analysis Material Science Inorganic Synthesis

Ensure batch-to-batch consistency by selecting Beryllium carbonate tetrahydrate (CAS 60883-64-9) over generic 'beryllium carbonate'. With a defined decomposition point of 100 °C and fixed stoichiometry (BeCO₃·4H₂O), it eliminates the ambient instability of the anhydrous form and the compositional variability of basic beryllium carbonate. Ideal as a controlled precursor for high-purity BeO ceramics, heat sinks, and as a primary standard in gravimetric analysis. Its measurable aqueous solubility (0.36 g/100 mL at 0 °C) enables aqueous-phase syntheses without aggressive acids.

Molecular Formula CH8BeO7
Molecular Weight 141.08 g/mol
CAS No. 60883-64-9
Cat. No. B1506456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium carbonate tetrahydrate
CAS60883-64-9
Molecular FormulaCH8BeO7
Molecular Weight141.08 g/mol
Structural Identifiers
SMILES[Be+2].C(=O)([O-])[O-].O.O.O.O
InChIInChI=1S/CH2O3.Be.4H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;4*1H2/q;+2;;;;/p-2
InChIKeyUALMDULDXHZAQU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Carbonate Tetrahydrate (CAS 60883-64-9): Key Properties and Procurement Baseline


Beryllium carbonate tetrahydrate (CAS 60883-64-9) is a hydrated inorganic beryllium salt with the molecular formula BeCO₃·4H₂O [1]. It belongs to a family of beryllium carbonates that includes an unstable anhydrous form (BeCO₃) and a basic beryllium carbonate (Be₂CO₃(OH)₂) [2]. The tetrahydrate is formed by bubbling CO₂ through a suspension of beryllium hydroxide [3]. It is characterized by its low thermal stability, decomposing at 100 °C, and its limited solubility in water, reported as 0.36 g/100 mL at 0 °C [4]. As a water-insoluble beryllium source, it serves as a key precursor for producing high-purity beryllium oxide (BeO) via thermal calcination [5].

Why 'Beryllium Carbonate' Is Not a Commodity: The Case Against Blind Substitution


Procuring a generic 'beryllium carbonate' without specifying the hydrate form can lead to significant experimental and process variability. The beryllium carbonate family comprises at least three distinct chemical entities—anhydrous BeCO₃ (CAS 13106-47-3), basic beryllium carbonate Be₂CO₃(OH)₂ (CAS 1319-43-3), and the tetrahydrate BeCO₃·4H₂O (CAS 60883-64-9)—each with different stabilities, compositions, and reactivities [1]. For instance, the anhydrous form is notoriously unstable, decomposing to BeO and CO₂ at ambient conditions and requiring storage under a CO₂ atmosphere, whereas the tetrahydrate offers a more defined, albeit still metastable, solid form [2]. Direct substitution with basic beryllium carbonate, a mixed hydroxide-carbonate salt with a different Be:CO₃ stoichiometry, introduces additional hydroxide content that can alter subsequent calcination yields and material properties [3]. Therefore, analytical and synthetic reproducibility hinges on precise selection of the tetrahydrate form.

Quantitative Differentiation Guide for Beryllium Carbonate Tetrahydrate (60883-64-9) vs. Analogs


Tetrahydrate vs. Anhydrous Beryllium Carbonate: A Clear Distinction in Decomposition Onset

The tetrahydrate form (BeCO₃·4H₂O) is often described as 'similarly unstable' to the anhydrous form (BeCO₃), which decomposes at room temperature [1]. However, the tetrahydrate exhibits a defined decomposition point of 100 °C, allowing for handling and storage under controlled conditions that would be impossible for the rapidly degrading anhydrous form [2].

Thermal Analysis Material Science Inorganic Synthesis

Tetrahydrate vs. Basic Beryllium Carbonate: Stoichiometric Purity for BeO Synthesis

Basic beryllium carbonate (Be₂CO₃(OH)₂) is a mixed salt containing both carbonate and hydroxide ions, while the tetrahydrate is a stoichiometric carbonate (BeCO₃·4H₂O) [1]. This compositional difference directly impacts the theoretical yield of beryllium oxide (BeO) upon calcination. The tetrahydrate provides a simpler, more predictable decomposition pathway to the oxide, minimizing the formation of intermediate hydroxides that can affect final ceramic properties [2].

Ceramic Processing Calcination Purity Analysis

Aqueous Solubility: Tetrahydrate Enables Controlled Dissolution in Synthesis

Beryllium carbonate tetrahydrate exhibits a measurable, albeit low, solubility in water of 0.36 g/100 mL at 0 °C [1]. In contrast, beryllium hydroxide (Be(OH)₂), another common precursor, is effectively insoluble in water (Ksp = 6.92×10⁻²²) and requires acidic or alkaline conditions for dissolution . This slight but quantifiable solubility of the tetrahydrate allows for its direct use in certain aqueous synthetic procedures without the immediate need for strong acid or base, simplifying process steps and reducing contamination risks.

Solution Chemistry Precursor Preparation Analytical Chemistry

Defined Hydrate Water Content: A Critical Parameter for Gravimetric Analysis

The tetrahydrate form has a well-defined stoichiometry of four water molecules per formula unit (BeCO₃·4H₂O) [1]. This contrasts with basic beryllium carbonate, which can have a variable hydration state and composition [2]. In gravimetric analysis, the precise water content of the tetrahydrate allows for accurate mass calculations and determination of beryllium content after ignition to BeO. The molecular weight is precisely 141.08 g/mol, providing a reliable basis for quantitative chemical analysis .

Analytical Chemistry Gravimetry Quality Control

High-Impact Application Scenarios for Beryllium Carbonate Tetrahydrate Based on Quantified Differentiation


Controlled Calcination for High-Purity BeO Ceramics

The tetrahydrate's defined decomposition point of 100 °C, in contrast to the ambient instability of anhydrous beryllium carbonate, enables controlled thermal processing [1]. It is the preferred precursor for producing high-purity BeO powders used in advanced ceramic substrates and heat sinks, where precise control over particle size and crystallinity is critical [2].

Gravimetric Standard for Beryllium Quantification

Its fixed stoichiometry (BeCO₃·4H₂O) and precise molecular weight (141.08 g/mol) make the tetrahydrate an ideal candidate for preparing analytical standards and for use as a primary standard in gravimetric analysis of beryllium . This ensures accuracy in quality control processes for beryllium-containing materials.

Mild Aqueous Synthesis of Organoberyllium Compounds

The measurable aqueous solubility of 0.36 g/100 mL at 0 °C [3] allows for its use as a starting material in aqueous-phase syntheses, circumventing the need for aggressive acids or bases required to dissolve beryllium hydroxide. This is advantageous for preparing beryllium complexes and organometallic precursors where strong acid/base conditions might be detrimental.

Research on Fundamental Beryllium Carbonate Chemistry

As a distinct, stoichiometric member of the beryllium carbonate family, the tetrahydrate is essential for fundamental studies into the stability, reactivity, and structural chemistry of beryllium carbonates [4]. It provides a well-defined model compound that is more stable than the anhydrous form, enabling reproducible experimental investigations.

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